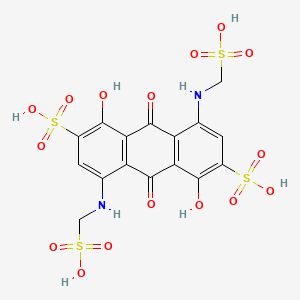
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid: is a complex organic compound with the molecular formula C₁₆H₁₄N₂O₁₆S₄ This compound is characterized by its anthracene core, which is substituted with hydroxyl, dioxo, and sulphomethylamino groups, as well as disulphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.
Hydroxylation: The 9,10-anthraquinone is then hydroxylated to introduce hydroxyl groups at the 1 and 5 positions.
Sulphomethylation: The hydroxylated anthraquinone undergoes sulphomethylation to introduce sulphomethylamino groups at the 4 and 8 positions.
Sulphonation: Finally, the compound is sulphonated to introduce disulphonic acid groups at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the dioxo groups, converting them to hydroxyl groups.
Substitution: The sulphomethylamino groups can participate in substitution reactions, where the sulphomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dimethylformamide.
Major Products:
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction of the dioxo groups results
Properties
CAS No. |
95008-84-7 |
|---|---|
Molecular Formula |
C16H14N2O16S4 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfomethylamino)anthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C16H14N2O16S4/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34) |
InChI Key |
OJLSSPVEXKDPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)O)S(=O)(=O)O)O)NCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
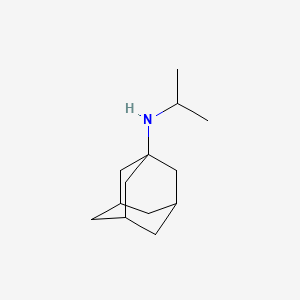
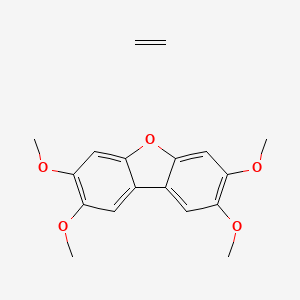
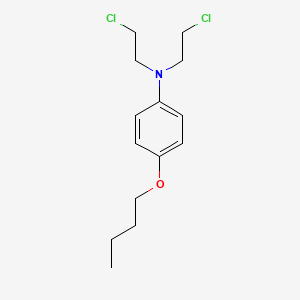
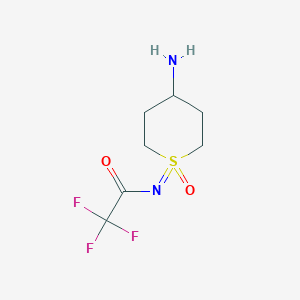
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
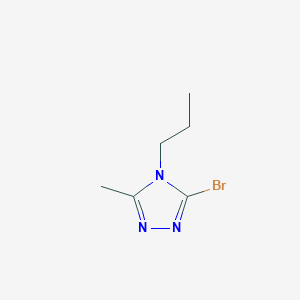
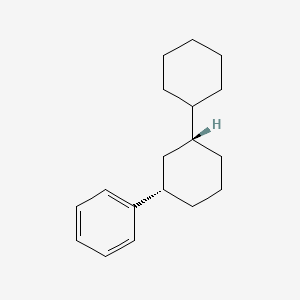
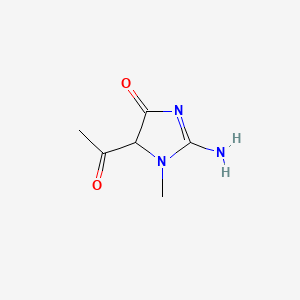
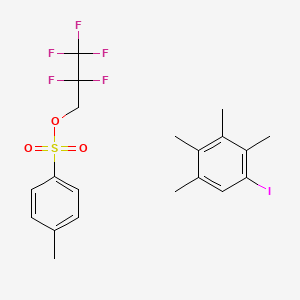
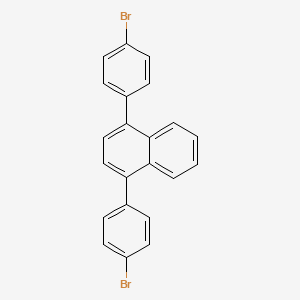

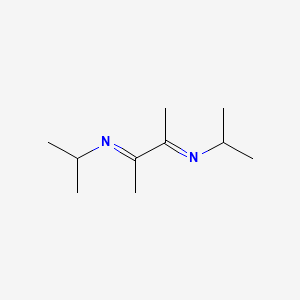
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
